molecular formula C19H12Cl6O4 B2925797 [2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate CAS No. 301312-86-7

[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate

Cat. No. B2925797
CAS RN: 301312-86-7
M. Wt: 517
InChI Key: HZVQEOIBVGQSEZ-UHFFFAOYSA-N
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Description

“[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate” is a chemical compound with the linear formula C19H12Cl6O4 . It is a complex molecule that contains several functional groups, including a cyclopropyl group and a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It has a molecular weight of 517.023 . Unfortunately, the specific 3D structure is not provided in the available resources.

Scientific Research Applications

Reactivity and Synthesis Techniques

Compounds similar to the one are often explored for their unique reactivity and potential in synthesis. For instance, Jończyk and Kmiotek-Skarżyńska (1992) studied the reactivity of 1,1-dichloro-2-(chloromethyl)cyclopropane with phenols and alcohols, demonstrating the potential for creating diverse chemical structures through base-mediated reactions, which could be relevant for the synthesis of complex molecules including pharmaceuticals and materials (Jończyk & Kmiotek-Skarżyńska, 1992).

Polymerization and Materials Science

The living cyclopolymerization of 1,6-heptadiyne derivatives, as reported by Harold H. Fox et al. (1994), highlights the potential of using well-defined alkylidene complexes for the synthesis of polymers with high degrees of conjugation. This research underscores the importance of cyclopropane derivatives in the development of new materials with specific optical or physical properties, which could be extrapolated to the study compound (Harold H. Fox et al., 1994).

Agricultural Chemistry

In the realm of agricultural chemistry, the transformation of herbicides in soil, as studied by R. Y. Yih et al. (1970), provides a basis for understanding how cyclopropane derivatives might behave in environmental contexts. Such insights are critical for assessing the environmental impact and degradation pathways of agrochemicals, potentially including the compound of interest (R. Y. Yih et al., 1970).

Organic Synthesis and Cycloaddition Reactions

Research on donor-acceptor cyclopropanes and their reactions with iodobenzene dichloride to afford ring-opened products, as described by L. K. B. Garve et al. (2014), highlights the versatility of cyclopropane derivatives in organic synthesis. These reactions enable the creation of compounds with chlorine atoms adjacent to donor and acceptor groups, illustrating the potential utility in synthesizing structurally complex molecules (L. K. B. Garve et al., 2014).

Chemical Activation of Host Defence Mechanisms

The study by D. Cartwright et al. (1977) on the systemic fungicidal activity of a cyclopropane carboxylic acid derivative against rice blast disease suggests the potential of cyclopropane derivatives in plant protection. This research demonstrates how chemical compounds can activate natural resistance mechanisms in plants, offering a pathway to developing novel agrochemicals (D. Cartwright et al., 1977).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

[2,2-dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl6O4/c20-9-1-3-11(15(22)5-9)17(26)28-7-13-14(19(13,24)25)8-29-18(27)12-4-2-10(21)6-16(12)23/h1-6,13-14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVQEOIBVGQSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OCC2C(C2(Cl)Cl)COC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate

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